molecular formula C22H15BrClF3N4O3 B12364880 HIV-1 inhibitor-66

HIV-1 inhibitor-66

Cat. No.: B12364880
M. Wt: 555.7 g/mol
InChI Key: QNIACYCIPWZTEK-UHFFFAOYSA-N
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Description

HIV-1 inhibitor-66 is a novel compound designed to inhibit the activity of the human immunodeficiency virus type 1 (HIV-1). This compound is part of a broader class of HIV-1 inhibitors that target various stages of the viral life cycle, aiming to prevent the replication and spread of the virus within the host organism. The development of this compound is driven by the need for more effective treatments against HIV-1, especially in the face of emerging drug-resistant strains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HIV-1 inhibitor-66 involves multiple steps, typically starting with the preparation of key intermediates. One common synthetic route includes the use of pyridine-containing compounds, which are known for their inhibitory activity against HIV-1 integrase . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale. This involves optimizing the reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

HIV-1 inhibitor-66 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). The reaction conditions vary depending on the specific transformation but generally involve controlled temperatures and pressures to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in the formation of various functionalized derivatives.

Scientific Research Applications

HIV-1 inhibitor-66 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the mechanisms of HIV-1 inhibition and to develop new synthetic methodologies.

    Biology: Employed in cellular and molecular biology studies to investigate the interactions between HIV-1 and host cells.

    Medicine: Explored as a potential therapeutic agent for the treatment of HIV-1 infection, particularly in cases where existing treatments are ineffective.

    Industry: Utilized in the development of diagnostic tools and assays for detecting HIV-1 and monitoring the efficacy of antiviral treatments.

Mechanism of Action

HIV-1 inhibitor-66 exerts its effects by targeting specific molecular pathways involved in the replication of HIV-1. The compound binds to the active site of HIV-1 integrase, an enzyme crucial for the integration of viral DNA into the host genome . By inhibiting this enzyme, this compound prevents the integration process, thereby blocking the replication and spread of the virus. The molecular targets include key amino acid residues within the integrase active site, which are essential for its catalytic activity.

Comparison with Similar Compounds

HIV-1 inhibitor-66 can be compared with other similar compounds, such as:

Uniqueness

This compound stands out due to its unique chemical structure, which allows for stronger binding affinity and improved efficacy against drug-resistant strains of HIV-1. Additionally, its favorable pharmacokinetic profile and lower toxicity make it a promising candidate for further development and clinical trials.

Properties

Molecular Formula

C22H15BrClF3N4O3

Molecular Weight

555.7 g/mol

IUPAC Name

3-[3-(4-bromophenyl)-5-chlorophenoxy]-1-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]-4-(trifluoromethyl)pyridin-2-one

InChI

InChI=1S/C22H15BrClF3N4O3/c1-30-18(28-29-21(30)33)11-31-7-6-17(22(25,26)27)19(20(31)32)34-16-9-13(8-15(24)10-16)12-2-4-14(23)5-3-12/h2-10H,11H2,1H3,(H,29,33)

InChI Key

QNIACYCIPWZTEK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NNC1=O)CN2C=CC(=C(C2=O)OC3=CC(=CC(=C3)C4=CC=C(C=C4)Br)Cl)C(F)(F)F

Origin of Product

United States

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